2-(Fluoromethyl)-5-methylpyrimidin-4-amine
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Overview
Description
2-(Fluoromethyl)-5-methylpyrimidin-4-amine is a fluorinated heterocyclic compound. Fluorinated compounds are known for their unique properties, such as increased stability, lipophilicity, and bioavailability, which make them valuable in various fields including pharmaceuticals, agrochemicals, and materials science .
Preparation Methods
The synthesis of 2-(Fluoromethyl)-5-methylpyrimidin-4-amine can be achieved through electrophilic fluorinationThe reaction typically involves the fluorination of 1,2-dihydropyridines under mild conditions . Industrial production methods may involve similar fluorination techniques, optimized for large-scale synthesis.
Chemical Reactions Analysis
2-(Fluoromethyl)-5-methylpyrimidin-4-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The fluorine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions. .
Scientific Research Applications
2-(Fluoromethyl)-5-methylpyrimidin-4-amine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex fluorinated compounds.
Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Due to its stability and bioavailability, it is investigated for potential use in drug development, particularly as enzyme inhibitors.
Industry: The compound is used in the development of new materials with enhanced properties, such as increased resistance to degradation
Mechanism of Action
The mechanism of action of 2-(Fluoromethyl)-5-methylpyrimidin-4-amine involves its interaction with specific molecular targets. The fluorine atom enhances the compound’s ability to form strong electrostatic interactions with its targets, leading to increased binding affinity and specificity. This makes it an effective inhibitor of certain enzymes, which can be exploited in drug development .
Comparison with Similar Compounds
2-(Fluoromethyl)-5-methylpyrimidin-4-amine can be compared with other fluorinated heterocyclic compounds, such as:
- 2-(Fluoromethyl)pyridine
- 2-(Fluoromethyl)-5-nitropyridine
- 2-(Fluoromethyl)-6-methylpyrimidine These compounds share similar structural features but differ in their specific functional groups and properties. The presence of the fluorine atom in this compound imparts unique characteristics, such as increased stability and bioavailability, which distinguish it from its analogs .
Properties
Molecular Formula |
C6H8FN3 |
---|---|
Molecular Weight |
141.15 g/mol |
IUPAC Name |
2-(fluoromethyl)-5-methylpyrimidin-4-amine |
InChI |
InChI=1S/C6H8FN3/c1-4-3-9-5(2-7)10-6(4)8/h3H,2H2,1H3,(H2,8,9,10) |
InChI Key |
UAXUCHXSIXUQRD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(N=C1N)CF |
Origin of Product |
United States |
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